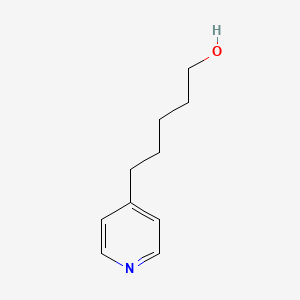
4-Pyridinepentanol
Cat. No. B8773464
Key on ui cas rn:
4343-96-8
M. Wt: 165.23 g/mol
InChI Key: FOEXZUQNDHODBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05973156
Procedure details


5-(4-Pyridyl)pent-4-yn-1-ol (3.41 g) prepared according to the procedure described above was dissolved in ethanol (30 ml) and hydrogenated over palladium hydroxide catalyst (0.300 g) at 45 psi for 3 h. The catalyst was filtered and the ethanol evaporated in vacuo to yield the title product as a colourless oil (3.2 g). 1H NMR (250 MHz, CDCl3) δ 1.40-1.45 (2H, m), 1.47-1.80 (4H, m), 2.00 (1H br s), 2.62 (2H, t), 3.64 (2H, t), 7.10 (2H, d), 8.45 (2H, d).



Name
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([C:7]#[C:8][CH2:9][CH2:10][CH2:11][OH:12])=[CH:3][CH:2]=1>C(O)C.[OH-].[Pd+2].[OH-]>[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][OH:12])=[CH:3][CH:2]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.41 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=C(C=C1)C#CCCCO
|
Step Two
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ethanol evaporated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC=C(C=C1)CCCCCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 91.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
